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Dimethylzinc

Atomic Layer Deposition Zinc Oxide Crystallinity

Dimethylzinc (DMZn) is a pyrophoric organozinc precursor for ZnO thin-film deposition. Unlike diethylzinc, DMZn ALD produces 3D island growth with higher carbon incorporation, yielding films with elevated electrical resistivity—essential for high-resistivity buffer layers and intrinsic layers in transparent electronics, without extra doping. Not suited for high-conductivity films, but optimal where electrical isolation is critical. Also a powerful methylating reagent for stereoselective synthesis. Available as neat liquid (≥99%) or standard solutions (1.0–2.0 M in heptane/toluene) for safe, reproducible use. Request a quote for bulk or semiconductor-grade orders.

Molecular Formula C2H6Zn
Molecular Weight 95.4 g/mol
CAS No. 544-97-8
Cat. No. B1204448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylzinc
CAS544-97-8
Synonymsdimethylzinc
Molecular FormulaC2H6Zn
Molecular Weight95.4 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[Zn+2]
InChIInChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2
InChIKeyJRPGMCRJPQJYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN XYLENE
SOL IN ETHER, MISCIBLE WITH HYDROCARBONS

Dimethylzinc (CAS 544-97-8) as a Semiconductor-Grade Organometallic Precursor: Core Characteristics and Baseline Specifications


Dimethylzinc (DMZn), with the chemical formula Zn(CH₃)₂ and CAS number 544-97-8, is a highly reactive, pyrophoric organozinc compound belonging to the dialkylzinc class [1]. It is a colorless, mobile, and volatile liquid under standard conditions, with a melting point of −42 °C and a boiling point of 46 °C, which are significantly lower than those of its close analog diethylzinc [2]. DMZn serves as a critical zinc precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for the fabrication of compound semiconductors, including ZnO, ZnS, ZnSe, and ZnTe thin films, and as a p-type dopant in III-V semiconductors . The compound is commercially available in various forms, including neat liquid (typically 96-99% purity) and as standard solutions (e.g., 1.0-2.0 M in heptane or toluene) to facilitate safe handling and precise delivery in research and industrial settings .

Why Diethylzinc Cannot Be Assumed to Substitute for Dimethylzinc in Critical Thin-Film Processes


While both dimethylzinc (DMZn) and diethylzinc (DEZn) are dialkylzinc precursors used for ZnO thin-film deposition, they exhibit fundamentally different growth mechanisms and result in films with divergent structural, electrical, and optical properties. In ALD and MOCVD processes, DEZn-derived ZnO films typically show superior crystalline quality with a quasi-2D lateral growth mode, while DMZn yields a 3D island growth morphology that leads to higher defect densities and lower crystallinity [1]. Furthermore, DMZn-derived films suffer from significantly higher incorporation of carbon and hydrogen impurities, which are directly linked to degraded electrical resistivity and photoluminescence performance [2]. These differences are not merely incremental; they are material to the device performance in optoelectronics and transparent electronics, making generic precursor substitution a high-risk proposition without specific process re-validation [3].

Dimethylzinc (CAS 544-97-8) Product-Specific Quantitative Differentiation Evidence: A Comparative Analysis of Key Performance Metrics


Comparative Crystallinity of ZnO Films: DMZn vs. DEZn in ALD on GaN Substrates

In a direct head-to-head comparison under identical ALD conditions (300 °C on GaN substrates), ZnO films grown using diethylzinc (DEZn) exhibited superior crystallinity to those grown with dimethylzinc (DMZn). The crystalline quality, quantified by the full width at half maximum (FWHM) of the (00.2) X-ray diffraction peak, was 250 arcsec for DEZn-derived films, compared to 335 arcsec for DMZn-derived films [1]. This quantitative difference in peak broadening directly indicates a higher density of structural defects in the DMZn-deposited ZnO layer.

Atomic Layer Deposition Zinc Oxide Crystallinity

Comparative Impurity Incorporation and Optical Quality: DMZn vs. DEZn in MOCVD ZnO Films

A comparative study using low-pressure MOCVD demonstrated that ZnO films grown from dimethylzinc (DMZn) contain significantly higher concentrations of carbon and hydrogen impurities compared to those grown from diethylzinc (DEZn). This higher impurity content, verified by Raman spectroscopy, leads to a marked degradation in optical properties, specifically a strong deep-level emission in photoluminescence (PL) spectra for DMZn-derived films, in contrast to the superior PL and lower carbon impurity concentration observed in DEZn-grown films [1]. While exact ppm impurity levels are not specified, the study establishes a clear qualitative and quantitative difference in film quality.

MOCVD Impurity Analysis Photoluminescence

Comparative Electrical Resistivity of Polycrystalline ZnO Films: DMZn vs. DEZn in ALD

In a study of polycrystalline ZnO thin films deposited by ALD on glass substrates, the choice of zinc precursor had a pronounced effect on the electrical properties. Films grown using dimethylzinc (DMeZn) consistently exhibited higher electrical resistivity compared to those grown using diethylzinc (DEtZn). The research explicitly attributes this higher resistivity in the DMeZn case to a greater amount of residual impurities (specifically carbon) incorporated during the ALD growth process [1].

Atomic Layer Deposition Electrical Resistivity Thin Film Transistors

Comparative Handling Stability: Dimethylzinc vs. Methylzinc Chloride in Organic Synthesis

In the context of organic synthesis, dimethylzinc (DMZn) is a highly pyrophoric liquid that requires extremely rigorous handling protocols, typically necessitating its use as a solution in hexane or toluene. A recognized alternative for introducing methyl groups is methylzinc chloride (MeZnCl). Authoritative synthesis references note that methylzinc chloride is more stable than dimethylzinc and can be easily prepared or purchased as a solution in tetrahydrofuran, making it a more manageable reagent for many laboratory applications, although it remains air- and moisture-sensitive [1].

Organometallic Synthesis Reagent Stability Safety

Commercial Purity Specifications: Dimethylzinc vs. Alternative Zinc Precursors

For semiconductor applications, the purity of the metal-organic precursor is a non-negotiable parameter. Commercial suppliers offer dimethylzinc (DMZn) at specified purity levels that are benchmarked for electronic-grade applications. For instance, Thermo Scientific Chemicals supplies DMZn with a 96% purity specification for general research use . For more demanding semiconductor fabrication, Nouryon offers a dedicated 'Select Semiconductor Grade' (SSG) product line specifically for compound semiconductor deposition, indicating a higher and more tightly controlled purity level suitable for production environments . This contrasts with common industrial purity grades of alternative zinc sources like zinc chloride or zinc acetate, which are not suitable for electronic thin-film deposition.

Semiconductor Precursors Purity Supply Chain

Strategic Application Scenarios for Dimethylzinc (CAS 544-97-8) Based on Differentiated Performance Evidence


High-Resistivity Buffer and Intrinsic ZnO Layers in Transparent Electronics

Given the evidence that ALD of ZnO from dimethylzinc (DMZn) yields films with higher electrical resistivity compared to those from diethylzinc (DEZn) due to greater carbon impurity incorporation [1], DMZn is strategically indicated for the fabrication of high-resistivity buffer layers or intrinsic (i-) layers in thin-film transistors (TFTs) and other transparent electronic devices. Its use provides a pathway to achieving the required electrical isolation without the need for additional doping or complex process modifications.

Cost-Conscious or Non-Critical ZnO Deposition Where Ultimate Performance Is Not Required

For applications where the absolute highest crystallinity and optical quality of ZnO are not the primary performance drivers, dimethylzinc may be a viable alternative to diethylzinc. The evidence shows that DMZn can deposit polycrystalline ZnO films on substrates like glass [1], and it is a standard precursor in the MOCVD/MOVPE encyclopedia [2]. However, procurement must be balanced against its known propensity to create 3D island growth and higher defect densities [3]. This scenario applies to certain sensor platforms, protective coatings, or sacrificial layers where the cost or availability of DMZn might be favorable.

Methylation Reagent in Organic Synthesis When High Reactivity is Paramount

In synthetic organic chemistry, dimethylzinc remains a powerful methylating reagent. Its high reactivity is advantageous for challenging stereoselective reactions, such as the C-2 alkenylation of pyridine derivatives when used with a nickel catalyst [1]. Procurement in a standardized solution form (e.g., 1.0-2.0 M in heptane or toluene) [2] is essential for safe and reproducible use. This scenario is distinct from general methylation tasks where a more stable alternative like methylzinc chloride is preferred [3]; DMZn is chosen only when its superior reactivity is required to drive a specific, difficult transformation.

Semiconductor-Grade Precursor for ZnO-Based Compound Semiconductor Research

Dimethylzinc in its 'Select Semiconductor Grade' (SSG) form is a dedicated, high-purity precursor for the deposition of compound semiconductors [1]. This specification makes it suitable for fundamental research into ZnO and its alloys (e.g., ZnMgO, ZnCdO) where a well-defined, high-purity zinc source is required to deconvolute intrinsic material properties from impurity-driven effects. Its use in combination with other high-purity precursors (e.g., tBuOH for oxide growth, PH₃ for phosphide growth) is well-documented [2] and provides a robust platform for reproducible materials science investigations.

Technical Documentation Hub

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